5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 851970-32-6
Cat. No.: VC4213191
Molecular Formula: C19H19N5O3S2
Molecular Weight: 429.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851970-32-6 |
|---|---|
| Molecular Formula | C19H19N5O3S2 |
| Molecular Weight | 429.51 |
| IUPAC Name | furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H19N5O3S2/c1-12-20-19-24(21-12)18(26)16(29-19)15(14-5-3-11-28-14)22-6-8-23(9-7-22)17(25)13-4-2-10-27-13/h2-5,10-11,15,26H,6-9H2,1H3 |
| Standard InChI Key | HTOVIECVYFLKKU-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl- triazolo[3,2-b]thiazol-6-ol is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound integrates multiple functional groups, including a furan ring, a piperazine moiety, a thiophene group, and a triazole-thiazole core structure. The presence of these diverse structural components suggests potential biological activities and applications in various scientific fields.
Chemical Reactivity
This compound can participate in various chemical reactions typical of heterocyclic compounds, including oxidation and reduction reactions. Specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used under controlled conditions.
Synthesis Methods
The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl- triazolo[3,2-b]thiazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
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Preparation of Intermediates: This involves synthesizing the piperazine derivative and the triazolo-thiazole intermediate.
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Coupling Reaction: The final step often involves coupling these intermediates under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize efficiency.
Potential Biological Targets
The compound's unique structure suggests potential interactions with biological targets such as enzymes and receptors. Studies on similar compounds indicate that they may modulate signaling pathways associated with cell proliferation and apoptosis, which could lead to reduced growth rates in cancer cells.
Pharmaceutical Applications
Given its structural components, this compound is a candidate for pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
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